(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization
Synthesis and Molecular Structure : A study focused on the synthesis and characterization of a compound with a similar structure, revealing insights into its molecular structure and crystalline form. The piperidine ring in the compound exhibits a chair conformation, and the structure is characterized by inter- and intramolecular hydrogen bonds, showcasing the compound's potential for further chemical and pharmacological studies (Naveen et al., 2015).
Crystal Structure Analysis : Another study elaborated on the synthesis and crystal structure of a compound featuring piperidin-4-yl methanol, indicating the importance of such structural analyses in understanding the compound's physical and chemical properties (Girish et al., 2008).
Biological Activities
- Antimicrobial Activity : Research on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives highlighted their potential antimicrobial properties. Some synthesized compounds demonstrated significant activity against pathogenic bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Chemical Reactions and Interactions
- Molecular Interaction Studies : The interaction of specific antagonist compounds with cannabinoid receptors was explored, utilizing molecular orbital methods and conformational analysis. Such studies are crucial for designing receptor-targeted therapies, indicating the broader applicability of compounds with similar structures in medicinal chemistry (Shim et al., 2002).
Synthetic Methods
- Novel Synthesis Approaches : A new method for the preparation of (2-aminopyridin-4-yl)methanol showcased advancements in synthetic chemistry, offering efficient routes to produce structurally complex compounds. These methods reduce the number of steps and improve the overall efficiency, critical for the scalable production of compounds for research and development (Lifshits, Ostapchuk, & Brel, 2015).
Future Directions
properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-24(22,23)20-9-4-15(5-10-20)16(21)19-7-2-14(3-8-19)12-18-11-6-17-13-18/h6,11,13-15H,2-5,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHXFZMJZUTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone |
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